molecular formula C15H8Cl2N2S B5777155 7-chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole

7-chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole

Cat. No. B5777155
M. Wt: 319.2 g/mol
InChI Key: WRFPPFHUECJAQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound that belongs to the imidazo[2,1-b][1,3]benzothiazole family. It is a potential drug candidate that has been extensively studied for its biological activities. This compound has shown promising results in various scientific research applications, including cancer therapy, anti-inflammatory, and antimicrobial activity.

Mechanism of Action

The mechanism of action of 7-chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole is not yet fully understood. However, it has been proposed that the compound acts by inhibiting various enzymes and proteins involved in cancer cell proliferation, inflammation, and microbial growth. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which can lead to the inhibition of cancer cell proliferation. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which can lead to the reduction of inflammation. Furthermore, it has been found to inhibit the growth of bacterial strains by disrupting their cell membrane integrity.
Biochemical and Physiological Effects
7-chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the production of reactive oxygen species, which can lead to oxidative stress and cell damage. Additionally, it has been found to reduce the expression of various genes involved in inflammation, such as cyclooxygenase-2 and inducible nitric oxide synthase. Furthermore, it has been found to reduce the growth of bacterial strains by inhibiting their cell division and membrane integrity.

Advantages and Limitations for Lab Experiments

7-chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied for its biological activities, which makes it a potential drug candidate. However, there are limitations to its use in lab experiments. It has low solubility in water, which can limit its bioavailability. Additionally, its mechanism of action is not yet fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the study of 7-chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole. One direction is to study its potential as a cancer therapy in vivo. Another direction is to investigate its effects on other inflammatory diseases, such as rheumatoid arthritis. Additionally, further research can be done to understand its mechanism of action and to design more effective analogs with improved bioavailability and potency. Finally, it can be studied for its potential use as an antimicrobial agent, particularly against multidrug-resistant bacterial strains.
In conclusion, 7-chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole is a potential drug candidate that has shown promising results in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 7-chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole can be achieved through various methods. The most commonly used method involves the reaction of 2-chloroaniline with 2-chlorobenzoic acid in the presence of phosphorus oxychloride and anhydrous aluminum chloride. This reaction leads to the formation of 7-chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole. Other methods include the use of different starting materials, such as 2-chloro-4-nitroaniline and 2-chlorobenzenethiol.

Scientific Research Applications

7-chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole has been widely studied for its biological activities. It has shown potential in cancer therapy, as it exhibits antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have anti-inflammatory activity through the inhibition of pro-inflammatory cytokines. Additionally, it has antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

6-chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2S/c16-9-5-6-13-14(7-9)20-15-18-12(8-19(13)15)10-3-1-2-4-11(10)17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFPPFHUECJAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C4=C(C=C(C=C4)Cl)SC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole

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